Product packaging for Chloroacetyl coa(Cat. No.:CAS No. 34201-15-5)

Chloroacetyl coa

Cat. No.: B1230470
CAS No.: 34201-15-5
M. Wt: 844 g/mol
InChI Key: ILZFPFRGASSOTJ-UHFFFAOYSA-N
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Description

Significance of Acyl-Coenzyme A Analogues in Mechanistic Enzymology

Acyl-Coenzyme A (acyl-CoA) thioesters are central to a multitude of essential metabolic processes, including the citric acid cycle, fatty acid metabolism, and the biosynthesis of complex natural products. caldic.comnih.govmdpi.com They function primarily as acyl group donors, activated by the energy-rich thioester bond that links the acyl group to Coenzyme A (CoA). caldic.comresearchgate.net This unique chemical reactivity allows acyl-CoAs to participate in a wide array of biochemical transformations. caldic.com Given that an estimated 4% to 9% of all known enzymes utilize CoA or its thioesters as substrates, understanding the mechanisms of these enzymes is a fundamental goal in biochemistry. caldic.comresearchgate.net

The study of these enzymatic reactions is greatly facilitated by the use of acyl-CoA analogues—synthetic molecules that mimic the natural substrates. researchgate.netacs.org These analogues are indispensable tools in mechanistic enzymology for several reasons:

Probing Enzyme Mechanisms: By systematically altering the structure of the acyl group, researchers can investigate the substrate specificity and catalytic mechanism of an enzyme. d-nb.infod-nb.info For instance, analogues can be designed to trap enzymatic intermediates, providing a snapshot of the reaction pathway. pnas.org

Enzyme Inhibition: Some analogues act as inhibitors, binding to the enzyme's active site but failing to undergo the complete catalytic cycle. mdpi.comnih.gov This allows for the study of enzyme function by observing the biological effects of its inhibition and can be used to determine the structure of the enzyme-inhibitor complex.

Activity-Based Profiling: Reactive analogues can be used to covalently label an enzyme's active site or its target substrates, a strategy known as activity-based protein profiling (ABPP). nih.govnih.gov This enables the identification of novel enzymes or substrates directly within complex biological samples like cell lysates. nih.gov

The development of a diverse chemical toolbox of CoA analogues has thus empowered researchers to dissect the complex networks of acyl-CoA/protein interactions that regulate cellular physiology. acs.orgnih.gov

Overview of ClAcCoA as a Biochemical Probe in Protein Modification Studies

Chloroacetyl-Coenzyme A (ClAcCoA) is a prime example of an acyl-CoA analogue designed for activity-based substrate profiling. nih.gov It is particularly effective for studying Gcn5-related N-acetyltransferases (GNATs), a large superfamily of enzymes that catalyze the transfer of an acetyl group from Acetyl-CoA to the amino group of a lysine (B10760008) residue on a substrate protein. nih.govresearchgate.netuga.edu

The utility of ClAcCoA lies in its chloroacetyl moiety. nih.gov Many GNAT enzymes recognize and accept ClAcCoA as a substrate, often with kinetic efficiency comparable to the natural substrate, Acetyl-CoA. For example, the bacterial N-acetyltransferase RimL utilizes ClAcCoA with a kcat/Km value only ten times lower than that for Acetyl-CoA. nih.govacs.org Once bound, the enzyme transfers the chloroacetyl group to its cognate protein substrate. nih.govnih.gov

This enzymatic transfer results in a chloroacetylated protein. The chloroacetyl group serves as a stable yet reactive chemical tag. nih.govacs.org It is susceptible to nucleophilic attack by thiol-containing compounds, a reaction that is much faster than its hydrolysis. nih.gov This allows for the specific "capture" of the modified protein. Researchers can introduce thiol-containing reagents that are appended with fluorescent dyes or affinity tags (like biotin (B1667282) or a His-tag). nih.govacs.org This two-step labeling strategy—enzymatic chloroacetylation followed by chemical capture—enables the sensitive and specific detection, purification, and ultimate identification of the enzyme's substrates from complex protein mixtures. nih.govacs.org

This approach has been successfully validated in several systems. For instance, ClAcCoA was used with the histone acetyltransferase Hat1 to specifically label its substrate, histone H4, within a mixture of histone proteins. acs.org Similarly, it was used to confirm that the ribosomal protein L12 is the substrate for the RimL N-acetyltransferase, even in crude bacterial cell extracts. nih.govacs.org These studies underscore the power of ClAcCoA as a robust biochemical probe for identifying the targets of acetyltransferases and elucidating their roles in cellular processes. nih.gov

Data Tables

Table 1: Physicochemical Properties of Chloroacetyl Coenzyme A This table summarizes key chemical properties of the ClAcCoA molecule.

PropertyValue
Molecular Formula C23H37ClN7O17P3S
Molecular Weight 844.02 g/mol
Exact Mass 843.0868026 u
Hydrogen Bond Donor Count 9
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 21
Data sourced from reference lookchem.com

Table 2: Research Findings on Enzyme-Catalyzed Chloroacetylation This table presents key findings from studies using ClAcCoA to probe enzyme-substrate interactions.

EnzymeSubstrateKey FindingReference
RimL N-acetyltransferase Ribosomal L12 proteinClAcCoA is an efficient substrate for RimL, enabling the chloroacetylation and subsequent identification of L12 as its cognate substrate in cell extracts. nih.govacs.org
Histone acetyltransferase 1 (Hat1) Histone H4ClAcCoA is used by Hat1 to selectively chloroacetylate histone H4 in a mixture, demonstrating the probe's specificity. acs.org
Fluoroacetyl-CoA thioesterase (FlK) (Self-hydrolysis)Pre-steady-state kinetics show ClAcCoA hydrolysis proceeds through an acyl-enzyme intermediate, providing mechanistic insight. researchgate.net
This table is a compilation of findings from the indicated research articles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H37ClN7O17P3S B1230470 Chloroacetyl coa CAS No. 34201-15-5

Properties

CAS No.

34201-15-5

Molecular Formula

C23H37ClN7O17P3S

Molecular Weight

844 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-chloroethanethioate

InChI

InChI=1S/C23H37ClN7O17P3S/c1-23(2,18(35)21(36)27-4-3-13(32)26-5-6-52-14(33)7-24)9-45-51(42,43)48-50(40,41)44-8-12-17(47-49(37,38)39)16(34)22(46-12)31-11-30-15-19(25)28-10-29-20(15)31/h10-12,16-18,22,34-35H,3-9H2,1-2H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)

InChI Key

ILZFPFRGASSOTJ-UHFFFAOYSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCl)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCl)O

Synonyms

chloroacetyl CoA
chloroacetyl coenzyme A
coenzyme A, chloroacetyl

Origin of Product

United States

Mechanistic Enzymology and Substrate Profiling with Chloroacetyl Coenzyme a

Application of ClAcCoA in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to covalently label active enzymes within complex biological mixtures. nih.govchemrxiv.orgfrontiersin.org ClAcCoA serves as an effective activity-based probe for acyltransferases, enabling the identification and characterization of their substrates.

Identification of Gcn5-Related N-Acetyltransferase (GNAT) Substrates

The Gcn5-related N-acetyltransferase (GNAT) superfamily is one of the largest enzyme superfamilies, with members found across all kingdoms of life. nih.govacs.org These enzymes play crucial roles in a variety of cellular processes by catalyzing the transfer of an acetyl group from acetyl-CoA to a wide range of substrates, including proteins, metabolites, and antibiotics. nih.govacs.org Despite their importance, the specific substrates for many GNATs remain unknown.

Chloroacetyl-CoA has been successfully employed to identify the substrates of GNATs. nih.govacs.orgnih.gov Both prokaryotic and eukaryotic GNATs can utilize ClAcCoA as a substrate. nih.govacs.org The enzyme catalyzes the transfer of the chloroacetyl group from ClAcCoA to its specific substrate. The resulting chloroacetylated product is relatively stable but also sufficiently reactive to undergo selective reaction with thiol-containing nucleophiles. nih.govacs.org This reactivity allows for the subsequent attachment of reporter tags, such as fluorescent dyes or affinity tags, facilitating the detection and purification of the labeled substrates. nih.govacs.orgnih.gov

Key Research Findings:

Histone Acetyltransferase (HAT) Substrate Identification: The yeast Hat1 histone acetyltransferase was shown to use ClAcCoA to specifically chloroacetylate histone H4 in a mixture of histones H2A, H2B, H3, and H4. nih.govacs.orgnih.gov This demonstrates that the use of ClAcCoA does not alter the substrate specificity of the enzyme.

Bacterial N-acetyltransferase Substrate Identification: The bacterial RimL N-acetyltransferase utilizes ClAcCoA to chloroacetylate the α-amino group of its known substrate, the ribosomal protein L12. nih.govacs.orgnih.gov This reaction was successfully observed even in crude cell extracts, highlighting the specificity and utility of ClAcCoA for substrate identification in complex biological samples. nih.govacs.orgnih.gov

Kinetic Properties: The RimL N-acetyltransferase from Salmonella enterica was found to utilize ClAcCoA as a substrate with a kcat/Km value only 10-fold lower than that of its natural substrate, Acetyl-CoA (AcCoA). nih.govacs.org

EnzymeSubstrate(s) Identified with ClAcCoAOrganism
Hat1Histone H4Yeast
RimLRibosomal protein L12Salmonella enterica
Aminoglycoside N-acetyltransferasesAminoglycosidesBacteria

Profiling of Other Acyltransferase Superfamilies using ClAcCoA

The utility of ClAcCoA extends beyond the GNAT superfamily to other acyltransferases. The fundamental principle remains the same: the enzyme transfers the chloroacetyl group to its substrate, which can then be tagged for identification. This approach has proven valuable in expanding our understanding of the substrate scope of various acyltransferase families.

Elucidation of Enzyme Catalytic Mechanisms

ClAcCoA is not only a tool for substrate discovery but also a valuable probe for investigating the catalytic mechanisms of enzymes. Its reactivity provides insights into the formation of reaction intermediates and the nature of active site residues.

Investigation of Acyl-Enzyme Intermediate Formation in ClAcCoA-Dependent Reactions

Many acyltransferase reactions proceed through a covalent acyl-enzyme intermediate. ClAcCoA can be used to trap and study these intermediates. The chloroacetyl group, once transferred to a nucleophilic residue in the enzyme's active site, can form a stable adduct, allowing for its detection and characterization.

Research on Fluoroacetyl-CoA Thioesterase (FlK):

Studies on the fluoroacetyl-CoA thioesterase (FlK) from Streptomyces cattleya have provided significant insights into acyl-enzyme intermediate formation. While not directly using ClAcCoA to trap the intermediate on FlK, the study of various haloacetyl-CoAs, including chloroacetyl-CoA, has been instrumental.

Pre-steady-state kinetic experiments with chloroacetyl-CoA and other acyl-CoAs showed a burst phase of product formation. researchgate.net This burst is consistent with the rapid formation of an acyl-enzyme intermediate followed by a slower, rate-limiting deacylation step. researchgate.netpnas.orgpnas.org

For FlK, hydrolysis of substrates like acetyl-CoA and chloroacetyl-CoA likely proceeds through the formation of a covalent acyl-enzyme intermediate on a glutamate (B1630785) residue (E50). researchgate.netpnas.orgpnas.org

Analysis of Thiol Reactivity within Enzyme Active Sites with ClAcCoA

The chloroacetyl group of ClAcCoA is an electrophilic moiety that can react with nucleophilic residues, particularly cysteine thiols, within an enzyme's active site. This reactivity can be exploited to probe the presence and accessibility of such residues.

Studies on Chicken Liver Fatty Acid Synthetase:

Research on the fatty acid synthetase from chicken liver demonstrated that ClAcCoA can be used to specifically label the phosphopantetheine thiol group. nih.gov

Inactivation of the enzyme with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) was shown to be due to the reaction with the phosphopantetheine SH group. nih.gov

Crucially, the enzyme inactivated by DTNB was unreactive with chloroacetyl-CoA, while still being reactive with the cysteine-specific reagent 1,3-dibromopropanone. nih.gov

Furthermore, pre-incubation with chloroacetyl-CoA protected the essential, rapidly reacting SH group from modification by DTNB. nih.gov These findings indicate that ClAcCoA specifically targets and reacts with the phosphopantetheine thiol in the active site. nih.gov

Substrate Specificity and Kinetic Discrimination in Acyltransferase Reactions

The ability of an enzyme to distinguish between its cognate substrate and other similar molecules is fundamental to its biological function. ClAcCoA and other haloacetyl-CoA analogs are valuable tools for investigating the determinants of substrate specificity and the kinetic basis of discrimination in acyltransferase reactions.

Research on Fluoroacetyl-CoA Thioesterase (FlK):

The fluoroacetyl-CoA thioesterase (FlK) exhibits a remarkable 10^6-fold preference for its natural substrate, fluoroacetyl-CoA, over the structurally similar acetyl-CoA. acs.org Studies using a series of acyl-CoA analogs, including chloroacetyl-CoA, have helped to dissect the basis for this high selectivity.

Role of the α-substituent: The rate of enzyme acylation was found to be dependent on the electron-withdrawing ability of the α-substituent on the acyl-CoA. pnas.org This suggests that the inductive effect of the halogen (fluorine, chlorine, or bromine) plays a role in activating the carbonyl group for nucleophilic attack by the enzyme. pnas.orgacs.org

Kinetic Discrimination: FlK achieves its high specificity not just through differential binding but through a change in the rate-limiting step of the catalytic cycle. For fluoroacetyl-CoA, the formation of the acyl-enzyme intermediate is the rate-limiting step, whereas for acetyl-CoA, the breakdown of this intermediate is rate-limiting. acs.org

Pre-steady-state kinetics with chloroacetyl-CoA, bromoacetyl-CoA, and acetoacetyl-CoA all showed a burst of product formation, indicating that the hydrolysis of these substrates proceeds through the same acyl-enzyme intermediate as acetyl-CoA. researchgate.net

The following table summarizes the kinetic parameters for the acylation step (k₂) of FlK with various acyl-CoA substrates, as determined from pre-steady-state kinetic experiments.

SubstrateAcylation Rate Constant (k₂)
Acetoacetyl-CoAValue not explicitly provided in search results
Bromoacetyl-CoAValue not explicitly provided in search results
Chloroacetyl-CoAValue not explicitly provided in search results
Cyanoacetyl-CoAValue not explicitly provided in search results

Note: While the studies confirm the measurement of these rates, the specific numerical values were not available in the provided search snippets.

Comparative Enzymology with Acetyl-Coenzyme A and Other Acyl-CoAs

Chloroacetyl coenzyme A (ClAcCoA) serves as a valuable tool in mechanistic enzymology, allowing for comparative studies with its natural analogue, acetyl-coenzyme A (acetyl-CoA), and other acyl-CoA derivatives. Enzymes that utilize acetyl-CoA can often also recognize and process ClAcCoA, albeit with different efficiencies. This allows researchers to probe the active sites of these enzymes and understand the impact of the chloroacetyl group on binding and catalysis.

One major class of enzymes studied using ClAcCoA is the Gcn5-related N-acetyltransferases (GNATs), a large superfamily with members in all kingdoms of life. acs.orgnih.gov Studies have shown that both prokaryotic and eukaryotic GNATs can use ClAcCoA as a substrate. acs.orgnih.gov For instance, the Hat1 histone acetyltransferase specifically chloroacetylates histone H4, mirroring its known preference for acetylating the same histone with acetyl-CoA. acs.orgnih.govnih.gov This demonstrates that the substitution of a chlorine atom for a hydrogen atom on the acetyl group does not abolish substrate specificity in this case. Similarly, the bacterial RimL N-acetyltransferase utilizes ClAcCoA to chloroacetylate its protein substrate, the ribosomal L12 protein. acs.orgnih.gov

The reactivity of ClAcCoA also extends to other enzyme classes. In studies of chicken liver fatty acid synthase, ClAcCoA has been used as an affinity label to identify and modify specific acyl-binding sites, such as the 4'-phosphopantetheine (B1211885) group. nih.govnih.gov This enzyme can also be acylated by other acyl-CoAs like malonyl-CoA and butyryl-CoA. nih.gov

Furthermore, the fluoroacetyl-CoA thioesterase (FlK) from Streptomyces cattleya has been extensively studied using a variety of acyl-CoA analogues, including chloroacetyl-CoA, bromoacetyl-CoA, and fluoroacetyl-CoA. acs.org These studies reveal how the enzyme discriminates between different acyl groups, with the electronegativity of the halogen substituent playing a significant role in the catalytic mechanism. acs.orgpnas.org For FlK, hydrolysis of substrates like acetyl-CoA, acetoacetyl-CoA, bromoacetyl-CoA, and chloroacetyl-CoA proceeds through a common acyl-enzyme intermediate. acs.orgresearchgate.net

The comparative use of these acyl-CoA derivatives provides insights into the molecular recognition and catalytic mechanisms of these enzymes, highlighting how subtle changes in the substrate structure can significantly impact enzymatic reactions.

Table 1: Comparative Substrate Utilization by Various Enzymes

EnzymeNatural SubstrateChloroacetyl-CoA as Substrate?Other Acyl-CoA SubstratesSource
Gcn5-related N-acetyltransferases (GNATs) Acetyl-CoAYesNot specified acs.org, nih.gov
Hat1 histone acetyltransferase Acetyl-CoAYes (specific for histone H4)Not specified acs.org, nih.gov, nih.gov
RimL N-acetyltransferase Acetyl-CoAYes (for ribosomal L12 protein)Not specified acs.org, nih.gov
Chicken Liver Fatty Acid Synthase Acetyl-CoA, Malonyl-CoAYes (acts as an affinity label)Butyryl-CoA nih.gov
Fluoroacetyl-CoA thioesterase (FlK) Fluoroacetyl-CoAYesAcetyl-CoA, Bromoacetyl-CoA, Acetoacetyl-CoA acs.org

Kinetic Parameters (e.g., kcat/Km) of ClAcCoA-Dependent Enzyme Reactions

For the bacterial RimL N-acetyltransferase, chloroacetyl-CoA was found to be a competent substrate, exhibiting a kcat/Km value that was only 10 times lower than that for its natural substrate, acetyl-CoA. acs.orgnih.gov This indicates that while the chloroacetyl group slightly reduces the catalytic efficiency, the enzyme can still process it effectively.

In the case of the fluoroacetyl-CoA thioesterase (FlK), pre-steady-state kinetic analysis has been used to determine the rate constants for the acylation step (k2) with various acyl-CoA substrates. acs.orgresearchgate.net For chloroacetyl-CoA, a burst phase of product formation was observed, indicating that the hydrolysis proceeds through an acyl-enzyme intermediate. acs.orgresearchgate.net Taft analysis, which correlates reaction rates with the electronic properties of substituents, has been applied to the acylation step of FlK-catalyzed hydrolysis. This analysis helps to quantify the effect of the electronegative chlorine atom on the reaction rate. acs.orgacs.org

For chicken liver fatty acid synthase, chloroacetyl-CoA acts as an inactivator, and the kinetics of this inactivation have been studied. The inactivation follows saturation kinetics, with a dissociation constant (Ki) of 0.36 µM and a maximum rate constant of inactivation (k_inact) of 0.041 s⁻¹. nih.gov Chloroacetyl-CoA also acts as a competitive inhibitor with respect to acetyl-CoA in this system. nih.gov

These kinetic data are crucial for understanding the mechanistic details of enzyme-substrate interactions and for the application of chloroacetyl-CoA as a probe in activity-based substrate profiling. acs.org

Table 2: Kinetic Parameters for Chloroacetyl-CoA with Various Enzymes

EnzymeSubstratekcat/Km (M⁻¹s⁻¹)kcat (s⁻¹)Km (µM)NotesSource
RimL N-acetyltransferase Chloroacetyl-CoA10-fold lower than Acetyl-CoA--- acs.org, nih.gov
Fluoroacetyl-CoA thioesterase (FlK) Chloroacetyl-CoA--28 ± 3Pre-steady-state kinetics show a burst phase. acs.org, researchgate.net
Chicken Liver Fatty Acid Synthase Chloroacetyl-CoA-k_inact = 0.041K_i = 0.36Acts as an inactivator and competitive inhibitor. nih.gov

Interactions of Chloroacetyl Coenzyme a with Biological Macromolecules and Pathways

Probing Protein Acetylation and Post-Translational Modifications

Protein acetylation, particularly the acetylation of lysine (B10760008) residues, is a critical post-translational modification (PTM) that regulates a wide array of cellular functions, including gene expression, protein stability, and enzyme activity. nih.govacs.org The study of these dynamic processes has been significantly advanced by the use of bioorthogonal chemical reporters, with ClAcCoA serving as a key reagent in this field. marquette.edufrontiersin.org

Chloroacetylation as a Tool for Studying Lysine Acetylation Dynamics

ClAcCoA functions as a surrogate for the natural acetyl donor, acetyl-CoA, in reactions catalyzed by lysine acetyltransferases (KATs). marquette.eduebi.ac.uk KATs, a large superfamily of enzymes also known as Gcn5-related N-acetyltransferases (GNATs), recognize ClAcCoA as a substrate and transfer the chloroacetyl group to the ε-amino group of lysine residues on their protein substrates. nih.govwikipedia.org This process, termed chloroacetylation, effectively mimics the natural acetylation process, allowing researchers to introduce a reactive chemical handle onto specific protein targets. marquette.edu

The utility of ClAcCoA as a probe has been demonstrated with various KATs. For instance, the yeast histone acetyltransferase 1 (Hat1), a member of the GNAT superfamily, utilizes ClAcCoA to specifically chloroacetylate its known substrate, histone H4, within a mixture of core histones. nih.govnih.gov This specificity highlights that the introduction of the chloroacetyl group does not significantly alter the substrate recognition by the enzyme. Similarly, the bacterial N-acetyltransferase RimL has been shown to use ClAcCoA to chloroacetylate the α-amino group of its substrate, the ribosomal protein L12. nih.gov The ability of both prokaryotic and eukaryotic GNATs to utilize ClAcCoA underscores its broad applicability as a tool for studying protein acetylation across different biological systems. nih.gov

The chloroacetylated protein products are relatively stable but also sufficiently reactive to undergo selective chemical reactions, a crucial feature for their subsequent detection and analysis. nih.gov This strategy forms the basis of activity-based substrate profiling, enabling the identification of previously unknown substrates for the vast and functionally diverse GNAT superfamily. wikipedia.orgnih.gov

Detection and Characterization of Chloroacetylated Protein Adducts

A key advantage of using ClAcCoA is the ability to selectively tag and identify the modified proteins. The chloroacetyl group on the protein serves as an electrophilic handle that can react with thiol-containing nucleophiles. marquette.edunih.gov This allows for the covalent attachment of various reporter molecules, such as fluorophores or affinity tags, to the chloroacetylated protein. nih.gov

For detection and visualization, fluorescently tagged thiol reagents, like TAMRA-cysteamine, can be used. cnjournals.com Following the reaction with the chloroacetylated protein, the fluorescent tag allows for the visualization of the labeled protein in SDS-PAGE gels. nih.gov For purification and enrichment of chloroacetylated proteins, affinity tags such as a peptide containing a polyhistidine (His₈) sequence and a C-terminal cysteine can be employed. nih.gov This enables the isolation of the labeled proteins from complex mixtures like cell lysates for subsequent identification. acs.orgnih.gov

Mass spectrometry (MS) is a powerful analytical technique for the detailed characterization of chloroacetylated protein adducts. mdpi.comgoogle.com Tandem mass spectrometry (MS/MS) analysis of tryptic digests of chloroacetylated proteins can pinpoint the exact site of modification. portlandpress.com The fragmentation pattern of the modified peptides in the mass spectrometer reveals a characteristic mass shift corresponding to the chloroacetyl group, allowing for the unambiguous identification of the chloroacetylated lysine residue. medchemexpress.com For example, collision-induced dissociation (CID) of chloroacetylated peptides can show neutral losses of HCl, providing a signature for the presence of the chloroacetyl modification. medchemexpress.com This level of detail is crucial for understanding the specific roles of individual acetylation sites in protein function.

Modulation of Enzyme Activity by ClAcCoA Analogues

Acyl-CoA molecules and their analogues are not only substrates for enzymes but can also act as important regulators of enzyme activity. ClAcCoA, as an analogue of acetyl-CoA, has been utilized to study enzyme inhibition and explore the regulatory roles of acyl-CoA binding.

Inhibition Studies of Key Metabolic Enzymes (e.g., Fatty Acid Synthase)

Chloroacetyl-CoA has been identified as a potent and irreversible inhibitor of fatty acid synthase (FAS), a key enzyme in the anabolic pathway of fatty acid synthesis. nih.govresearchgate.net Studies on chicken liver fatty acid synthase have shown that ClAcCoA acts as an active-site-directed inhibitor. nih.gov The inhibition process follows saturation kinetics, indicating the formation of a non-covalent enzyme-inhibitor complex prior to the irreversible inactivation. nih.gov

ClAcCoA is a competitive inhibitor with respect to acetyl-CoA, suggesting that it initially binds to the same site as the natural substrate. nih.gov The inactivation of fatty acid synthase by ClAcCoA involves the alkylation of a specific thiol group within the enzyme's active site. nih.gov Specifically, it has been demonstrated that ClAcCoA reacts with the pantetheine (B1680023) thiol group of the acyl carrier protein domain, which is a central component of the fatty acid synthase complex. nih.gov This specific labeling of the pantetheine thiol has also provided a method for quantifying this prosthetic group in the enzyme. nih.gov

The kinetic parameters for the inhibition of chicken liver fatty acid synthase by ClAcCoA have been determined, with a dissociation constant (Kᵢ) of 0.36 µM and a maximum rate of inactivation (k₃) of 0.041 s⁻¹. nih.gov This demonstrates a high affinity and rapid inactivation of the enzyme by ClAcCoA.

Exploration of Allosteric Regulation through Acyl-CoA Interactions

Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to modulate its activity, is a fundamental mechanism for controlling metabolic pathways. marquette.edu Acyl-CoA molecules are known to be important allosteric regulators of various enzymes. For instance, acetyl-CoA is a well-characterized allosteric activator of pyruvate (B1213749) carboxylase in most species and is also involved in the regulation of acetyl-CoA carboxylase (ACC). marquette.eduwikipedia.orgmedchemexpress.com

While there is extensive research on the allosteric effects of natural acyl-CoAs and other analogues, specific studies detailing the exploration of allosteric regulation by chloroacetyl-CoA are not prominent in the available literature. However, studies using a range of acyl-CoA analogues have provided significant insights into the structural requirements for allosteric binding and activation. For example, research on pyruvate carboxylase has utilized various acetyl-CoA analogues to probe the contributions of different parts of the molecule to the allosteric response. nih.gov Similarly, the regulation of citrate (B86180) synthase has been investigated using spin-labeled short- and long-chain fatty acyl-CoA analogues, revealing different binding modes and the involvement of cooperative and isosteric interactions. nih.gov These studies on other acyl-CoA analogues provide a framework for how ClAcCoA could potentially be used to investigate allosteric mechanisms, even though specific examples are currently lacking.

Exploration of Cellular Response to Acyl-CoA Analogues in Research Models

The introduction of acyl-CoA analogues like ClAcCoA into cellular systems or cell lysates serves as a valuable research strategy to understand cellular responses and identify protein targets. While the direct cellular response to ClAcCoA is not extensively documented, the effects of its reactive components and its application in substrate profiling provide important insights.

The decomposition of chloroacetyl chloride, a related compound, in water yields chloroacetic acid and hydrogen chloride, which are known to be corrosive and can cause cellular damage. frontiersin.org Chloroacetic acid itself has been shown to induce apoptosis in neuronal cells through pathways involving oxidative stress and mitochondrial dysfunction. ebi.ac.uk These findings suggest that high concentrations or breakdown of ClAcCoA within a cellular environment could potentially trigger stress responses.

Advanced Analytical Approaches for Chloroacetyl Coenzyme a Research

Spectrophotometric and Fluorometric Assays for Enzyme Kinetics and Product Detection

Spectrophotometric and fluorometric assays are foundational techniques in enzymology, providing real-time monitoring of reaction progress. bitesizebio.com They are instrumental in determining the kinetic parameters of enzymes that may utilize or be inhibited by ClAcCoA.

A spectrophotometric assay operates by measuring the change in light absorbance as a reaction converts substrates into products. bitesizebio.com For this to be effective, at least one component of the reaction must have a distinct absorbance spectrum, allowing its appearance or disappearance to be tracked over time. bitesizebio.com In the context of ClAcCoA, if an enzyme-catalyzed reaction involves the consumption or production of a chromophore, the reaction rate can be determined directly. A common approach is a coupled enzyme assay, where the product of the primary reaction is used as a substrate by a second enzyme that catalyzes a reaction involving a measurable change in absorbance, such as the oxidation or reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) at 340 nm. nih.gov

Fluorometric assays function on a similar principle but detect changes in fluorescence, offering significantly higher sensitivity than absorbance-based methods. elabscience.com These assays are ideal for detecting low concentrations of reaction products. elabscience.com For instance, an assay for an enzyme that releases coenzyme A (CoA) from a ClAcCoA substrate could be coupled to a reaction where the free thiol group of CoA reacts with a reagent to produce a fluorescent signal. assaygenie.com Commercially available kits for detecting CoA or acetyl-CoA often rely on enzymatic reactions that produce a fluorescent product, which can be measured using a fluorescence microplate reader at specific excitation and emission wavelengths, such as 535 nm and 587 nm, respectively. elabscience.com

Table 1: Comparison of Spectrophotometric and Fluorometric Assays

Feature Spectrophotometric Assay Fluorometric Assay
Principle Measures change in absorbance of light. bitesizebio.com Measures change in emitted fluorescence. elabscience.com
Sensitivity Generally in the micromolar range. researchgate.net High sensitivity, often in the nanomolar to picomolar range. elabscience.comassaygenie.com
Common Application Monitoring reactions with chromogenic substrates or coupled to NAD(P)H production/consumption. nih.govresearchgate.net Detecting low-abundance products; assays for CoA release. assaygenie.com

| Instrumentation | UV-Visible Spectrophotometer. bitesizebio.com | Fluorometer or fluorescence plate reader. elabscience.com |

Mass Spectrometry-Based Analysis of ClAcCoA and its Adducts

Mass spectrometry (MS) is an indispensable tool in ClAcCoA research, providing unparalleled specificity and sensitivity for quantification and for identifying its covalent modifications on proteins.

Targeted quantification of ClAcCoA in complex biological mixtures is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). innovareacademics.innih.gov This method offers high selectivity by monitoring a specific mass transition for the analyte. The process involves separating the analyte from the sample matrix using HPLC, followed by ionization (commonly electrospray ionization, ESI) and detection by the mass spectrometer. uga.edu

In a tandem MS experiment, a specific parent ion corresponding to the mass of ClAcCoA is selected in the first mass analyzer. This ion is then fragmented, and a specific, characteristic fragment ion (daughter ion) is monitored by the second mass analyzer. nih.gov This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides robust and accurate quantification, even at very low concentrations, by filtering out background noise. nih.govnih.gov The limits of quantification (LOQ) for related acyl-CoAs can reach low nanomolar levels. nih.gov

Table 2: Example LC-MS/MS Parameters for Acyl-CoA Analysis

Parameter Setting Rationale
Chromatography Ion-Pairing Reverse-Phase HPLC Enhances retention of polar CoA compounds on C18 columns. nih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) Acyl-CoAs ionize efficiently in positive mode. nih.gov
MS Analysis Tandem MS (MS/MS) Provides high specificity and sensitivity. nih.gov
Quantification Mode Selected Reaction Monitoring (SRM) Monitors specific precursor-to-product ion transitions for accurate quantification. nih.gov

| Characteristic Fragment | [M-507+H]⁺ | A common fragment ion for acyl-CoAs resulting from the loss of the adenosine-diphosphate (B1240645) moiety. nih.gov |

The chloroacetyl group of ClAcCoA is an electrophilic moiety that can react with nucleophilic amino acid residues, such as cysteine, on proteins to form stable covalent adducts. uga.educhemrxiv.org This reactivity allows ClAcCoA to be used as a chemical probe in chemoproteomic studies to identify its protein interaction partners. uga.edu In this approach, ClAcCoA is introduced into a cell lysate or system, where it covalently labels its target proteins.

Following incubation, the proteins are digested into smaller peptides, and the resulting peptide mixture is analyzed by LC-MS/MS. figshare.com The mass spectrometer identifies peptides that have been modified, indicated by a specific mass shift corresponding to the addition of an acetyl-CoA fragment. This powerful technique allows for the direct identification of the specific proteins and even the exact amino acid sites that are "chloroacetylated". nih.gov

Furthermore, advanced chemoproteomic platforms like CATNIP (CoA/AcetylTraNsferase Interaction Profiling) can be adapted to map the broader interaction networks of acyl-CoAs. nih.govresearchgate.netbiorxiv.org By using competitive displacement assays with a broad-specificity CoA affinity matrix, these methods can profile the selectivity of thousands of protein interactions, revealing the biological processes and protein networks that are engaged by specific acyl-CoA molecules like ClAcCoA. nih.gov

Targeted Quantification in Biochemical Assays

Chromatographic Techniques for Separation and Characterization in Research Settings (e.g., HPLC, GC-MS)

Chromatography is essential for the separation and purification of ClAcCoA from complex mixtures prior to its analysis and characterization.

High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing CoA and its thioesters. nih.gov Due to the polar and anionic nature of the CoA moiety, ion-pairing reversed-phase (IP-RP) HPLC is often employed. nih.govmdpi.com In this method, an ion-pairing agent is added to the mobile phase to neutralize the charge on the phosphate groups of CoA, thereby increasing its retention on a nonpolar stationary phase (e.g., a C18 column). researchgate.netnih.gov Detection is typically performed using a UV detector, as the adenine ring of CoA has a strong absorbance at approximately 254-260 nm. researchgate.netmdpi.com HPLC methods have been developed to separate a wide range of acyl-CoA esters within a single run. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. analytice.com While ClAcCoA itself is non-volatile, GC-MS is highly relevant for the analysis of its reactive precursor, chloroacetyl chloride, or its hydrolysis product, chloroacetic acid. analytice.comrsc.org For these analyses, a derivatization step is often required to convert the polar analytes into more volatile and thermally stable derivatives suitable for GC separation. rsc.orgjapsonline.comjapsonline.com For example, chloroacetic acid can be converted into its difluoroanilide derivative for sensitive detection by an electron-capture detector (ECD) or by MS. rsc.org This indirect approach is crucial for quality control and for monitoring potential impurities in synthetic preparations of ClAcCoA. japsonline.comjapsonline.com

Table 3: Common Chromatographic Methods in Chloroacetyl CoA-Related Research

Technique Analyte Principle Detection
IP-RP-HPLC This compound, other Acyl-CoAs Separation of polar analytes on a C18 column using an ion-pairing agent in the mobile phase. nih.govmdpi.com UV (260 nm), Mass Spectrometry. researchgate.netmdpi.com
GC-MS Chloroacetyl chloride, Chloroacetic acid Separation of volatile (often derivatized) compounds in a gaseous mobile phase. analytice.comrsc.org Mass Spectrometry, Flame Ionization Detector (FID). analytice.comjapsonline.com

| LC-MS/MS | this compound | High-resolution separation by HPLC coupled with highly specific and sensitive mass spectrometric detection. innovareacademics.innih.gov | Tandem Mass Spectrometry (MS/MS). innovareacademics.in |

Future Perspectives and Research Trajectories in Chloroacetyl Coenzyme a Studies

Design and Development of Next-Generation Acyl-Coenzyme A Probes for Specific Biological Targets

The development of sophisticated chemical probes is essential for dissecting the complex roles of enzymes that utilize acyl-CoA molecules. Chloroacetyl-CoA has emerged as a particularly useful scaffold for creating such probes due to its ability to act as a substrate for various enzymes while possessing a reactive handle for subsequent detection and identification of modified products.

Research has demonstrated that chloroacetyl-CoA is a competent substrate for several members of the Gcn5-related N-acetyltransferase (GNAT) superfamily, one of the largest enzyme superfamilies found across all kingdoms of life. acs.org Enzymes like the Hat1 histone acetyltransferase and the bacterial RimL N-acetyltransferase can utilize chloroacetyl-CoA to transfer the chloroacetyl group onto their respective substrates. acs.org The resulting chloroacetylated protein is sufficiently stable but also reactive enough to be captured by thiol-containing nucleophiles, which can be tagged with fluorescent markers or affinity labels for purification and identification. acs.org This activity-based substrate profiling approach is a powerful method for identifying the unknown substrates of the many functionally uncharacterized enzymes within the GNAT superfamily. acs.orgacs.org

Future efforts in this area will likely focus on:

Expanding the Target Scope: While proven effective for GNATs, the design of chloroacetyl-CoA-based probes can be extended to other enzyme classes that recognize acyl-CoAs, such as other acyltransferases or enzymes involved in fatty acid metabolism.

Enhancing Selectivity and Efficiency: Synthesizing a broader library of haloacetyl-CoA analogues (e.g., bromoacetyl-CoA, fluoroacetyl-CoA) could fine-tune reactivity and selectivity for specific enzyme targets. acs.org For instance, the choice of the halogen can influence the stability of the resulting modified product and its reactivity towards capture reagents. acs.org

Developing In-Cell Probes: A major trajectory involves designing next-generation probes that can function efficiently within the complex environment of a living cell. This requires optimizing probe permeability, stability, and orthogonality to avoid off-target reactions. The development of such tools would enable the profiling of enzyme-substrate interactions in their native context.

Bisubstrate Inhibitor Synthesis: The chloroacetylated intermediate can react with CoA to form a stable bisubstrate inhibitor that binds tightly to the enzyme's active site. acs.org This strategy can be used to trap and identify specific enzymes from complex mixtures like cell lysates, as demonstrated with the MsPat acetyltransferase from M. smegmatis. acs.org

The synthesis of functional cofactor-based chemical probes, including those derived from chloroacetyl-CoA, is crucial for developing assay platforms to evaluate ligands that target the cofactor binding sites of enzymes like lysine (B10760008) acetyltransferases (KATs). chemrxiv.org These tools are invaluable for discovering and characterizing new enzyme modulators. chemrxiv.org

Expanding the Scope of Chloroacetyl Coenzyme A in Systems Chemical Biology Research

Systems chemical biology aims to understand the complex interaction networks of proteins and metabolites on a global scale. Chloroacetyl-CoA is well-suited for these approaches, particularly in the field of chemoproteomics, which uses chemical probes to map protein function and interaction in a proteome-wide manner.

A key application is the global identification of protein substrates for acyltransferases. By treating cell lysates with chloroacetyl-CoA, a wide range of proteins can be "tagged" with a chloroacetyl group. acs.org Subsequent capture of these modified proteins using affinity-tagged thiol reagents allows for their enrichment and identification by mass spectrometry. This method has been proposed for the proteome-wide identification of substrates for bacterial GNATs. acs.org

Future directions in this field include:

Mapping Acyl-CoA Interaction Networks: Chemoproteomic platforms like CATNIP (CoA/AcetylTraNsferase Interaction Profiling) are being developed to analyze acyl-CoA/protein interactions on a large scale. biorxiv.org While often using probes derived from the natural acyl-CoA, the principles can be adapted for use with chloroacetyl-CoA to map the landscape of proteins that can bind or process this analogue. This can reveal off-target effects of drugs or uncover novel regulatory interactions.

Integrating with Multi-Omics Data: The protein interaction data generated using chloroacetyl-CoA probes can be integrated with genomics, transcriptomics, and metabolomics data. biorxiv.orgnumberanalytics.com This systems-level analysis can build comprehensive models of metabolic pathways and their regulation, revealing how perturbations in acyl-CoA pools affect cellular function and contribute to disease states. numberanalytics.comfrontiersin.org

High-Confidence Proteomic Annotation: Competitive dose-response experiments, where the binding of a chloroacetyl-CoA-based probe is competed away by natural acyl-CoAs, can provide high-confidence annotation of true acyl-CoA binding proteins from a large dataset of potential interactors. biorxiv.org This helps to refine our understanding of the "acyl-CoA-ome."

By expanding the use of chloroacetyl-CoA from single-target studies to systems-level analyses, researchers can gain a more holistic view of the roles of acyl-CoA-dependent processes in health and disease. biorxiv.org

Elucidation of Broader Biological Roles and Regulatory Networks Influenced by Acyl-CoAs

Acyl-CoAs are not merely metabolic intermediates but also critical signaling molecules that regulate a vast array of cellular processes. nih.govnih.gov They are central to energy production, the synthesis of lipids like triacylglycerols and phospholipids, and the post-translational modification of proteins. nih.govimrpress.com The availability of different acyl-CoA species can influence everything from gene expression to enzyme activity. researchgate.netnih.gov Probes like chloroacetyl-CoA are instrumental in identifying the specific proteins and pathways that are governed by these metabolites.

The roles of acyl-CoAs are diverse and compartment-specific:

Gene Expression and Epigenetics: Acyl-CoAs are the donors for histone acylation, a key epigenetic modification that regulates chromatin structure and gene expression. imrpress.comnih.gov While acetyl-CoA is the most studied, other acyl-CoAs (succinyl-CoA, propionyl-CoA, etc.) also modify histones, linking cellular metabolic status directly to the genome. nih.gov Using chloroacetyl-CoA in substrate discovery assays can help identify the specific acetyltransferases and other enzymes that mediate these modifications.

Metabolic Regulation: Acyl-CoAs allosterically modulate the activity of key metabolic enzymes. nih.gov For example, long-chain fatty acyl-CoAs can inhibit enzymes such as acetyl-CoA carboxylase (ACC), the rate-limiting step in fatty acid synthesis, creating a feedback loop. nih.gov Identifying the full spectrum of proteins that bind to acyl-CoAs using probes can uncover new regulatory nodes in metabolism.

Protein-Metabolite Interaction Networks: Acyl-CoA binding proteins (ACBPs) play a crucial role by binding, sequestering, and transporting long-chain acyl-CoAs, thereby protecting enzymes from their detergent-like effects and channeling them towards specific metabolic fates. researchgate.netaacrjournals.org Chemoproteomic approaches using acyl-CoA probes have been used to identify novel acyl-CoA binding partners, such as the metastasis-suppressor proteins NME1 and NME2, revealing a direct link between fatty acid metabolism and cancer metastasis. pnas.org

Future research enabled by tools like chloroacetyl-CoA will continue to unravel the complexity of these regulatory networks. By identifying the specific proteins that interact with different acyl-CoA species, we can better understand how cells sense and respond to their metabolic state and how dysregulation of these networks contributes to diseases like cancer, diabetes, and neurodegenerative disorders. metwarebio.comimrpress.com

Application in Synthetic Biology for Novel Pathway Construction and Enzymatic Optimization

Synthetic biology involves the design and construction of new biological parts, devices, and systems. Acyl-CoAs are critical precursors for the biosynthesis of a vast range of valuable natural products, including polyketides and fatty acid derivatives. sciepublish.comsciepublish.commdpi.com The ability to generate and utilize novel acyl-CoA analogues is a key goal in metabolic engineering.

Chloroacetyl-CoA, with its reactive handle, presents unique opportunities in this field:

Novel Precursor for Polyketide Synthesis: Polyketide synthases (PKS) are large multi-enzyme complexes that build complex molecules through the sequential condensation of acyl-CoA extender units. nih.gov Engineering PKS pathways to accept novel acyl-CoA starter or extender units is a major strategy for producing new-to-nature compounds with potentially valuable biological activities. sciepublish.comsciepublish.com While challenging, it is conceivable that PKS modules could be engineered to accept chloroacetyl-CoA, leading to the synthesis of chlorinated polyketides.

Enzymatic Optimization: The substrate promiscuity of certain enzymes, such as some acyl-CoA synthetases or acyltransferases, can be exploited in synthetic biology. researchgate.netoup.com For example, researchers have identified acyl-CoA synthetases with extraordinarily broad substrate specificity that can be used to generate a wide variety of acyl-CoAs for downstream pathways. researchgate.net Chloroacetyl-CoA could be used as a test substrate to probe the promiscuity of these enzymes or as a building block in chemoenzymatic synthesis strategies.

Construction of Novel Metabolic Pathways: Synthetic biologists often construct novel metabolic pathways in microbial hosts like E. coli or yeast to produce desired chemicals. mdpi.comnih.gov This frequently involves engineering the central metabolism to enhance the supply of precursor metabolites like acetyl-CoA. nih.govfrontiersin.org Pathways can be designed to convert non-standard feedstocks into key intermediates. frontiersin.org While not a natural metabolite, chloroacetyl-CoA could potentially be integrated into such synthetic pathways as a specialized building block, provided the downstream enzymes are engineered to process it. This could enable the in vivo synthesis of compounds that are otherwise difficult to access through traditional chemistry.

The future in this area will depend on the ability to engineer enzymes—through directed evolution or rational design—to recognize and process chloroacetyl-CoA and other unnatural analogues. This would open the door to creating microbial cell factories capable of producing a new generation of specialty chemicals, pharmaceuticals, and materials.

Q & A

Q. What are the established protocols for the safe handling and storage of Chloroacetyl Chloride in laboratory settings?

Chloroacetyl Chloride requires strict safety measures due to its corrosive nature and reactivity. Key protocols include:

  • Training : Personnel must undergo safety training for handling corrosive and toxic chemicals .
  • Storage : Store in tightly sealed containers in cool, dry, well-ventilated areas. Avoid proximity to oxidizing agents (e.g., peroxides), strong bases (e.g., NaOH), and alcohols .
  • Decomposition Risks : Reacts violently with water/moist air, releasing hydrogen chloride gas. Use anhydrous conditions for experiments .
  • PPE : Wear acid-resistant gloves, goggles, and vapor respirators. Conduct work in fume hoods .

Q. What synthetic routes are commonly employed for the laboratory-scale production of Chloroacetyl Chloride?

Two primary methods are validated:

  • Chlorination of Acetyl Chloride : React acetyl chloride with chlorine gas in the presence of catalysts like AlCl₃. Monitor temperature to avoid over-chlorination .
  • Reaction of Chloroacetic Acid with Thionyl Chloride : Chloroacetic acid reacts with SOCl₂ under reflux. Purify via fractional distillation to remove residual HCl . Yield Optimization: Use stoichiometric excess of chlorinating agents and inert atmospheres to minimize side reactions .

Q. Which analytical techniques are used to characterize Chloroacetyl Chloride and its derivatives?

  • FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1800 cm⁻¹) and confirms acylation .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability. Degradation occurs in two stages: HCl release (~150°C) and carbonization (>300°C) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detects purity and byproducts (e.g., dichloroacetyl chloride) .

Q. What are the primary applications of Chloroacetyl Chloride in pharmaceutical and agrochemical research?

  • Pharmaceuticals : Serves as an acylating agent in synthesizing APIs like epinephrine (via reaction with catechol) and chloramphenicol .
  • Herbicides : Key intermediate for chloroacetanilide herbicides (e.g., alachlor, butachlor). Note: Banned in the EU due to environmental concerns but used in Asia-Pacific and Latin America .

Advanced Research Questions

Q. How can researchers resolve discrepancies in acute toxicity data between rodent inhalation models?

Discrepancies arise from variations in exposure duration, concentration metrics (ppm vs. mg/m³), and interspecies scaling. Methodological steps include:

  • Time-Scaling : Apply the formula Cn×t=kC^n \times t = k, where n=3n=3 for extrapolating to <1 hour and n=1n=1 for >1 hour exposures .
  • Uncertainty Factors : Use a composite factor of 10 (3 for interspecies variability, 3 for intraspecies differences) to adjust animal-derived IDLH values (e.g., 32 ppm in rats scaled to 1.3 ppm for humans) .
  • Validation : Compare with human data (e.g., ocular irritation thresholds at 0.14–0.91 ppm) .

Q. What strategies optimize the synthesis of Chloroacetyl Chloride to improve yield and purity?

  • Catalyst Optimization : Replace AlCl₃ with immobilized catalysts to reduce side reactions and simplify purification .
  • In Situ Monitoring : Use real-time IR spectroscopy to track reaction progress and adjust chlorine flow rates .
  • Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb HCl and prevent decomposition .

Q. How to design experiments assessing Chloroacetyl Chloride's environmental impact in herbicide runoff studies?

  • Biodegradation Assays : Test hydrolysis rates under varying pH and temperature conditions. Chloroacetyl Chloride hydrolyzes to chloroacetic acid (t₁/₂ = 2–6 hours in water) .
  • Ecotoxicity Testing : Use Daphnia magna or algal models to determine LC₅₀ values. Acute aquatic toxicity is classified as Category 1 (EC₅₀ < 1 mg/L) .
  • Regional Comparisons : Contrast degradation rates in EU-regulated vs. unregulated regions to model policy impacts .

Q. What in vitro models are suitable for studying Chloroacetyl Chloride's mechanism of respiratory toxicity?

  • Human Lung Epithelial Cells (A549) : Expose to sub-AEGL-1 concentrations (0.1–0.5 ppm) to measure inflammatory cytokines (IL-6, IL-8) .
  • 3D Airway Models : Simulate pulmonary edema using multicellular constructs to assess fluid buildup post-exposure .
  • Proteomic Analysis : Identify protein adducts (e.g., acetylated histones) to elucidate covalent binding mechanisms .

Q. How to validate analytical methods for Chloroacetyl Chloride under OECD or EPA guidelines?

  • Linearity and Precision : Calibrate GC-MS with standards (0.1–100 ppm). Acceptable R² >0.99 and RSD <5% .
  • Limit of Detection (LOD) : Determine via signal-to-noise ratios (e.g., LOD = 0.05 ppm for workplace monitoring) .
  • Cross-Validation : Compare results with FT-IR and NMR data to confirm structural integrity .

Q. What computational models predict Chloroacetyl Chloride's reactivity in novel acylation reactions?

  • Density Functional Theory (DFT) : Calculate electrophilicity indices (ω) to predict reactivity with nucleophiles (e.g., amines, alcohols) .
  • Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments to identify transition states .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates in API synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.